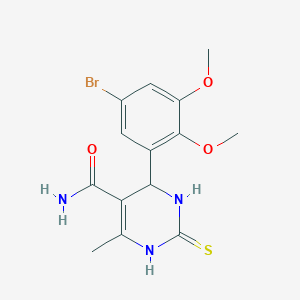
4-(5-BROMO-2,3-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-BROMO-2,3-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a brominated aromatic ring and a thioxo group, making it a potential candidate for various biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-BROMO-2,3-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 5-bromo-2,3-dimethoxybenzaldehyde with thiourea and acetylacetone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4-(5-BROMO-2,3-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(5-BROMO-2,3-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-(5-Bromo-2,3-dimethoxy-phenyl)-[1,2,4] oxadiazole: Another compound with a brominated aromatic ring and potential biological activity.
5-Bromo-2,3-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
4-(5-BROMO-2,3-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its combination of a thioxo group and a brominated aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C14H16BrN3O3S |
|---|---|
分子量 |
386.27 g/mol |
IUPAC 名称 |
4-(5-bromo-2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H16BrN3O3S/c1-6-10(13(16)19)11(18-14(22)17-6)8-4-7(15)5-9(20-2)12(8)21-3/h4-5,11H,1-3H3,(H2,16,19)(H2,17,18,22) |
InChI 键 |
QMHIWSCWXXLVIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC(=C2OC)OC)Br)C(=O)N |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC(=C2)Br)OC)OC)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclopentyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327067.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-methylbenzoate](/img/structure/B327074.png)
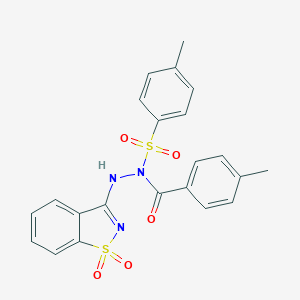
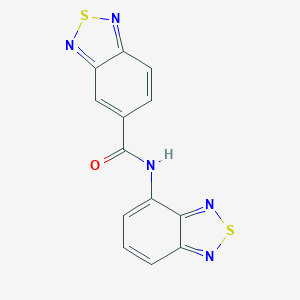
![methyl 4-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoate](/img/structure/B327077.png)
![3-{1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B327079.png)
![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(2-thienylmethyl)acrylamide](/img/structure/B327083.png)
![2-cyano-N-(4-fluorophenyl)-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B327085.png)
![2-{2-nitro-4,6-dimethylphenoxy}-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B327086.png)
![2-{2-nitro-4,6-dimethylphenoxy}-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B327087.png)
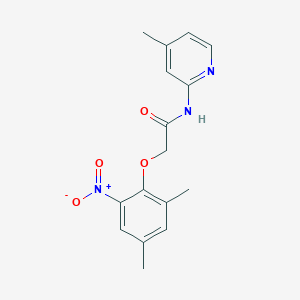

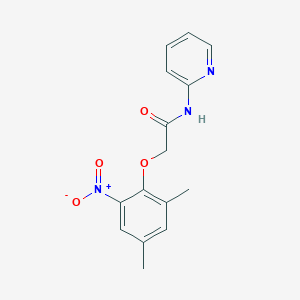
![3-cyclopentyl-5-{[1-(3-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327091.png)
